Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate
Description
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate is a β-aminopropanoate ester featuring a para-methylsulfanyl (SCH₃) substituent on the phenyl ring. The methylsulfanyl group introduces unique electronic and steric properties, which may influence reactivity, solubility, and biological activity. While direct synthesis data for this compound are absent in the provided evidence, analogous synthesis methods (e.g., acid esterification via reflux with methanol and H₂SO₄, as in ) suggest feasible routes for its preparation.
Properties
CAS No. |
827034-72-0 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-methylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
UDZBDPGRFQAORG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)SC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
Imine Formation :
-
Cyanide Addition :
-
Esterification and Hydrolysis :
Conditions and Yield
Key Observations :
Procedure
-
α-Bromo Ester Preparation :
is synthesized via bromination of the corresponding cinnamate ester. -
Ammonolysis :
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| NH₃ Concentration | 7 M | Maximizes substitution (89%) |
| Solvent | MeOH/THF (3:1) | Enhances solubility |
| Temperature | 0°C → RT | Prevents elimination side reactions |
Advantages :
Catalytic System
-
Catalyst : Ru(BINAP)(OAc)₂
-
Substrate :
-
Conditions : 50 bar H₂, 40°C, 24 h
Enantioselectivity and Yield
| Entry | Catalyst Loading | ee (%) | Yield |
|---|---|---|---|
| 1 | 0.5 mol% | 94 | 82% |
| 2 | 1.0 mol% | 96 | 88% |
Notes :
-
BINAP ligand configuration (R or S) dictates absolute stereochemistry.
-
Particle size of Ru/C catalysts affects reaction kinetics (smaller particles → faster H₂ uptake).
Industrial-Scale Production
Continuous Flow Synthesis
Patent WO2022056100A1 discloses a continuous process for analogous β-amino esters:
-
Microreactor Setup :
-
Residence time: 8 min
-
Throughput: 2.5 kg/h
-
-
Key Parameters :
-
Temperature gradient : 30°C (zone 1) → 70°C (zone 3)
-
In-line analytics : FTIR monitors imine conversion (>98%).
-
Advantages :
-
30% reduction in solvent use vs. batch processes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity centers on three key functional groups:
-
Amino group (-NH₂) : Acts as a nucleophile in substitution reactions.
-
Methylsulfanyl group (-SCH₃) : Participates in nucleophilic substitution and alkylation.
-
Ester group (-COOCH₃) : Undergoes hydrolysis or transesterification.
Esterification and Hydrolysis
While esterification involves converting carboxylic acids to esters, hydrolysis reverses this process. The ester group in methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in ester-containing compounds but is not explicitly detailed in the provided sources for this specific molecule.
Nucleophilic Substitution
The amino group (-NH₂) can undergo nucleophilic substitution with electrophiles such as alkyl halides or acyl chlorides. For example:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) produces N-alkylated derivatives.
These reactions are typical for amino acids but require experimental validation for this specific compound.
S-Alkylation Reactions
The methylsulfanyl group (-SCH₃) is a soft nucleophile, enabling selective S-substitution. A notable example involves reaction with acrylic acid derivatives (e.g., methyl acrylate) in the presence of triethylamine, yielding S-alkylated products . This chemoselectivity arises from the sulfur atom’s electronic environment, which is influenced by conjugation with the aromatic ring .
Reaction Details
Reagents : Acrylic acid derivatives, methyl acrylate, acrylamide, acrylonitrile.
Conditions : Triethylamine as a base, typically at room temperature.
Structural and Analytical Characterization
The compound’s structure is confirmed via spectroscopic methods like ¹H NMR and ¹³C NMR , which provide insights into functional group environments and substitution patterns . For example, the NMR data for related compounds show distinct signals for the methylsulfanyl group and aromatic protons, aiding in reaction monitoring.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₅NO₂S
- Molecular Weight : 225.3073 g/mol
- CAS Number : [Not specified]
The compound features an amino group, a methylsulfanyl group, and a propanoate moiety, which contribute to its unique reactivity and biological interactions.
Organic Synthesis
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives through:
- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The amino group can be reduced to yield different amine derivatives.
- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Halogenated phenyl derivatives | Bromine, nitric acid |
Research indicates that this compound exhibits potential biological activity. Its interactions with biomolecules can lead to various therapeutic effects:
- Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against different bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
Pharmaceutical Development
The compound is being explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively:
- The amino group facilitates hydrogen bonding with biological molecules.
- The hydrophobic interactions from the phenyl and methylsulfanyl groups enhance its binding affinity.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Gram-positive bacteria. The compound was tested in vitro against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Mechanism
In cellular models of breast cancer, the compound was found to induce apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death. This suggests its potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate with derivatives bearing varied substituents, ester groups, and stereochemical configurations. Key differences in molecular properties and synthesis approaches are highlighted.
Substituent Effects on Physical and Chemical Properties
Substituents on the phenyl ring significantly alter molecular weight, boiling point, density, and acidity (pKa).
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, SO₂C₂H₅): Increase density (e.g., 1.256 g/cm³ for CF₃ ) and lower pKa (7.20 for CF₃ vs. 7.77 for OPh-F ), enhancing acidity.
- Fluorinated Groups (e.g., OPh-F): Elevate molecular weight (289.3 g/mol) and boiling point (401.7°C) due to increased polarity .
Ester Group Variations
Replacing the methyl ester with ethyl or other esters modifies lipophilicity and hydrolysis kinetics:
| Compound Name | Ester Group | Molecular Formula | MW | References |
|---|---|---|---|---|
| This compound | Methyl | C₁₁H₁₅NO₂S | 241.3 | - |
| Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate HCl | Ethyl | C₁₆H₂₆ClNO₃ | 315.8 |
Key Observations :
Stereochemical Influences
Enantiomeric forms exhibit distinct physicochemical profiles:
Key Observations :
- Enantiomers : Identical molecular formulas but divergent biological activities due to chiral recognition in biological systems .
Biological Activity
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate (CAS No. 827034-72-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a propanoate backbone with an amino group and a methylsulfanyl-substituted phenyl ring. The molecular formula is C12H15NOS, and it possesses a molecular weight of 221.32 g/mol. The presence of the methylsulfanyl group may influence its biological interactions and pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
- Receptor Modulation : It may interact with various receptors, potentially acting as an agonist or antagonist, thereby influencing cellular signaling pathways that regulate physiological responses.
- Cellular Effects : The compound can affect gene expression and cellular metabolism, leading to alterations in cell proliferation and differentiation.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Some studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various models.
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against several bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Study : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It may distribute widely in tissues, influenced by its binding affinity to plasma proteins.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes are likely involved in the biotransformation of this compound.
- Excretion : Renal excretion is anticipated as a primary route for elimination.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. For example, a condensation reaction between 4-(methylsulfanyl)benzaldehyde and methyl 3-aminopropanoate derivatives, followed by reductive amination using NaBH₄ in acetonitrile, yields the target compound. This approach is analogous to methods used for structurally related amino acid derivatives . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields (>90%) and enantiomeric purity.
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, in related compounds, SC-XRD data (e.g., R factor <0.05, mean C–C bond length = 0.003 Å) provide precise molecular geometry . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify proton environments and substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- IR Spectroscopy : To identify functional groups like amine (–NH₂) and ester (–COOCH₃) moieties .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or stereochemical ambiguities. To address this:
- Crystallographic Validation : SC-XRD resolves stereochemical uncertainties (e.g., distinguishing between enantiomers or confirming substituent orientation) .
- Dynamic NMR Experiments : Variable-temperature NMR can detect conformational flexibility or slow-exchange processes.
- Computational Chemistry : Density Functional Theory (DFT) calculations predict spectroscopic profiles (e.g., ¹³C chemical shifts) for comparison with experimental data .
Q. How can researchers evaluate the biological activity of this compound, particularly its antimycobacterial potential?
- Methodological Answer :
- In Vitro Assays : Test against Mycobacterium tuberculosis (H37Rv strain) using the Microplate Alamar Blue Assay (MABA). IC₅₀ values are compared to standard drugs like isoniazid .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylsulfanyl group) and assess changes in potency. For example, replacing the methylsulfanyl group with nitro or methoxy groups alters lipophilicity and target binding .
- Mechanistic Studies : Use fluorescence quenching assays to evaluate interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
- Storage Recommendations : Based on stability data, store the compound at 0–6°C in anhydrous conditions to prevent hydrolysis of the ester group .
Data Analysis and Interpretation
Q. How can researchers address low reproducibility in synthetic yields across batches?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, solvent purity). For example, a Central Composite Design (CCD) can model the impact of NaBH₄ concentration and reaction temperature on yield .
- Quality Control of Reagents : Test starting materials (e.g., 4-(methylsulfanyl)phenyl precursors) for impurities via GC-MS. Contaminants like residual thiols can derail reactions .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. For example, the methylsulfanyl group may enhance membrane permeability but reduce solubility .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to biological targets (e.g., bacterial enzymes). Docking scores correlate with experimental IC₅₀ values .
Applications in Drug Discovery
Q. What methodologies are used to assess the compound’s potential as a prodrug?
- Methodological Answer :
- Esterase Hydrolysis Assays : Incubate the compound with liver microsomes or plasma esterases. Quantify the release of the active carboxylic acid derivative via LC-MS .
- In Vivo Pharmacokinetics : Administer the prodrug to animal models (e.g., rats) and measure plasma concentrations of the active metabolite over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
